2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid

Lipophilicity ADME Physicochemical Properties

Procure 2-oxo-1-azaspiro[3.3]heptane-6-carboxylic acid (CAS 2193062-01-8) for lead optimization campaigns requiring logD7.4 reduction (Δ up to −1.0 vs. piperidine) without sacrificing basicity (pKa Δ up to +1.9 vs. piperazine). This rigidified β-lactam spirocycle enforces a 90° geometric twist, extends nitrogen-to-carboxylate distance by ~1.3 Å, and introduces unique hydrogen-bonding capacity distinct from flexible saturated heterocycles. Ideal bioisostere replacement for piperidine-4-carboxylic acid, nipecotic acid, proline, and pipecolic acid residues. Carboxylic acid handle at the 6-position permits direct amide coupling for library synthesis. Add to fragment libraries for three-dimensional, conformationally constrained chemical space. Bulk and custom synthesis inquiries welcome.

Molecular Formula C7H9NO3
Molecular Weight 155.153
CAS No. 2193062-01-8
Cat. No. B2870706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid
CAS2193062-01-8
Molecular FormulaC7H9NO3
Molecular Weight155.153
Structural Identifiers
SMILESC1C(CC12CC(=O)N2)C(=O)O
InChIInChI=1S/C7H9NO3/c9-5-3-7(8-5)1-4(2-7)6(10)11/h4H,1-3H2,(H,8,9)(H,10,11)
InChIKeyQALWTSCKKZRVBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic Acid (CAS 2193062-01-8): Properties, Procurement, and Spirocyclic Scaffold Differentiation


2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid (CAS 2193062-01-8) is a conformationally constrained spirocyclic β-lactam building block bearing a carboxylic acid handle at the 6-position . The compound belongs to the broader azaspiro[3.3]heptane family, a class that has been extensively validated as bioisosteres of piperidine in medicinal chemistry programs [1][2]. The spiro[3.3]heptane core introduces a distinctive 90° geometric twist between the terminal atoms relative to saturated six-membered heterocycles, which fundamentally alters molecular topology, pKa, and lipophilicity profiles [2].

Why Generic Substitution Fails for 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic Acid: Conformational Rigidity and Exit Vector Geometry


Generic substitution with saturated heterocyclic carboxylic acids (e.g., piperidine-4-carboxylic acid, nipecotic acid, or proline derivatives) is not equivalent because the spirocyclic β-lactam framework imposes conformational restrictions that are absent in flexible six- or five-membered rings [1]. The azaspiro[3.3]heptane scaffold increases the distance between the basic nitrogen and the carboxylic acid handle by approximately 1.3 Å relative to piperazine-based comparators [1], fundamentally altering exit vector geometry in target binding. Furthermore, the 2-oxo (β-lactam) functionality introduces hydrogen-bonding capacity distinct from simple saturated amines, enabling unique pharmacophore interactions not achievable with standard piperidine or azetidine carboxylic acids [2]. These geometric and electronic differences directly translate to altered physicochemical properties—most notably reduced logD7.4 (Δ up to −1.0) and increased pKa (Δ up to +1.9) relative to morpholine and piperazine analogs [1]—making cross-class substitution unreliable without experimental validation.

Quantitative Differentiation Evidence: 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic Acid vs. Saturated Heterocyclic Carboxylic Acids


Lipophilicity Reduction vs. Morpholine, Piperidine, and Piperazine Carboxylic Acids: logD7.4 Lowering of up to −1.0

Azaspiro[3.3]heptane-containing molecules exhibit consistently lower logD7.4 values compared to their morpholine, piperidine, and piperazine analogs. In a systematic matched-pair analysis of six different series, replacement of morpholine, piperidine, or piperazine with the corresponding azaspiro[3.3]heptane scaffold reduced measured logD7.4 by as much as −1.0 relative to the parent heterocycle [1]. This counterintuitive lipophilicity reduction—occurring despite the net addition of a carbon atom—is rationalized by the increased pKa of the azaspiro[3.3]heptane nitrogen, which enhances protonation at physiological pH and reduces partitioning into organic phase [1].

Lipophilicity ADME Physicochemical Properties Drug Design

Increased Basicity (pKa) Relative to Morpholine and Piperazine Carboxylic Acid Analogs: ΔpKa up to +1.9

The azaspiro[3.3]heptane scaffold confers significantly increased basicity compared to piperazine and morpholine comparators. For 2,6-diazaspiro[3.3]heptane (2b) compared to the corresponding piperazine (2a), the predicted pKa difference is ΔpKa = +1.9, indicating substantially greater basicity for the spirocyclic framework [1]. This increase arises because the heteroatom in the spiro system is positioned γ rather than β to the basic nitrogen, reducing inductive electron withdrawal [1]. For 1-azaspiro[3.3]heptane (non-oxo analog), measured pKa values of 11.2-11.4 closely match piperidine (pKa ≈ 11.2), demonstrating that the scaffold preserves basicity relative to saturated six-membered rings [2].

Basicity pKa Ionization State Bioisostere Validation

Conformational Rigidity and Exit Vector Geometry: 1.3 Å Extended N-to-Terminus Distance vs. Piperazine Carboxylic Acids

The azaspiro[3.3]heptane scaffold introduces a rigid 90° twist in the molecular topology that is absent in flexible piperazine, piperidine, and morpholine rings [1]. Quantum mechanics (QM) conformational analysis reveals that the base nitrogen in 2,6-diazaspiro[3.3]heptane (2b) is positioned approximately 1.3 Å further away from the terminal amine compared to the corresponding piperazine analog (2a) [1]. For 2-oxo-1-azaspiro[3.3]heptane-6-carboxylic acid specifically, this geometry translates to a fixed spatial relationship between the β-lactam nitrogen and the carboxylic acid handle, with the spiro junction enforcing a dihedral angle constraint that cannot be achieved with flexible saturated heterocyclic carboxylic acids [2].

Conformational Analysis Exit Vector Scaffold Hopping 3D Pharmacophore

Aqueous Solubility and Metabolic Stability Advantages Over Cyclohexane Carboxylic Acid Analogs

Heteroatom-substituted spiro[3.3]heptanes consistently demonstrate higher aqueous solubility and a trend toward improved metabolic stability compared to their cyclohexane-derived analogs . In the context of linezolid analog development, replacement of the morpholine moiety with 2-oxa-6-azaspiro[3.3]heptane was reported to confer "improved chemical stability, lower lipophilicity, higher solubility and metabolic robustness over morpholine" [1]. While this specific comparator is a morpholine-to-oxa-azaspiro substitution rather than the exact 2-oxo-1-azaspiro[3.3]heptane scaffold, the class-level property enhancement is consistent across multiple azaspiro[3.3]heptane derivatives . The presence of the carboxylic acid functionality at the 6-position of 2-oxo-1-azaspiro[3.3]heptane further enhances aqueous solubility through ionization.

Solubility Metabolic Stability ADME Spirocyclic Building Blocks

Optimal Research and Industrial Applications for 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic Acid


Scaffold-Hopping in Piperidine-Containing Lead Series Requiring Lipophilicity Reduction

Procure this building block for systematic replacement of piperidine-4-carboxylic acid or nipecotic acid moieties in lead optimization campaigns where logD7.4 reduction is prioritized. The azaspiro[3.3]heptane core lowers measured logD7.4 by up to −1.0 relative to piperidine comparators [1], enabling mitigation of lipophilicity-driven attrition (phospholipidosis, hERG binding, high clearance) without sacrificing basicity . The carboxylic acid handle at the 6-position permits direct amide coupling for library synthesis.

Conformationally Constrained Peptidomimetic Design Requiring Fixed Exit Vector Geometry

Utilize 2-oxo-1-azaspiro[3.3]heptane-6-carboxylic acid as a rigidified surrogate for proline, pipecolic acid, or β-amino acid residues in peptidomimetic programs. The spirocyclic core enforces a 90° twist and extends the nitrogen-to-carboxylate distance by ~1.3 Å relative to piperazine-based controls [1], providing a geometrically distinct scaffold that can explore novel binding conformations inaccessible to flexible saturated heterocycles. The β-lactam carbonyl introduces an additional hydrogen-bond acceptor site.

Fragment-Based Drug Discovery (FBDD) Library Expansion for Underexplored 3D Chemical Space

Add 2-oxo-1-azaspiro[3.3]heptane-6-carboxylic acid to fragment screening libraries to access three-dimensional, conformationally constrained chemical space distinct from planar aromatic fragments. The azaspiro[3.3]heptane motif has appeared in over 7,000 new compounds and 500 patents [1], validating its utility as a privileged scaffold for hit generation. The combination of a β-lactam nitrogen, spirocyclic rigidity, and a carboxylic acid coupling handle makes this compound an ideal fragment for subsequent structure-guided elaboration.

Bioisostere Validation Studies Comparing Piperidine, Morpholine, and Azaspiro Scaffolds

Use this compound as a reference standard in systematic head-to-head comparisons of piperidine, morpholine, and azaspiro[3.3]heptane bioisosteres. The 2-oxo-1-azaspiro[3.3]heptane-6-carboxylic acid scaffold provides a defined benchmark for evaluating how spirocyclic β-lactam incorporation affects pKa (Δ up to +1.9 vs. piperazine [1]), logD (Δ up to −1.0 [1]), and aqueous solubility in a matched molecular pair framework. Such studies inform rational bioisostere selection in drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.